4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine
Description
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative with a pyrrolidine ring substituted at position 3 with a difluoromethyl group. The chlorine atom at position 4 and the difluoromethyl-pyrrolidine moiety at position 6 make this compound a versatile intermediate for synthesizing bioactive molecules. Fluorinated substituents, such as the difluoromethyl group, are known to enhance metabolic stability, lipophilicity, and target binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-chloro-6-[3-(difluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-3-8(14-5-13-7)15-2-1-6(4-15)9(11)12/h3,5-6,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRAHAAAWBODHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4-chloro-6-(chloromethyl)pyrimidine with difluoromethylpyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: This is the primary reaction type for the synthesis of this compound.
Oxidation and reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution reactions: These can occur at the chlorine or pyrrolidine sites.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields derivatives with different substituents on the pyrimidine ring, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The target compound is compared below with structurally related pyrimidine derivatives (Table 1). Key variations include:
- Heterocyclic amine substituents : Pyrrolidine vs. piperidine rings.
- Fluorinated groups: Difluoromethyl, fluoromethyl, and non-fluorinated substituents.
- Additional functional groups : Methyl, methoxymethyl, or aromatic substituents.
Table 1: Structural and Physicochemical Properties of Selected Pyrimidine Derivatives
Physicochemical Properties
- Melting Points : Fluorinated derivatives generally exhibit higher melting points (e.g., 134–190°C in ) due to increased crystallinity. The target compound’s melting point is expected to align with this range.
- Solubility : Methoxymethyl-substituted analogs () show improved aqueous solubility compared to fluorinated derivatives, which are more lipophilic .
Biological Activity
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H10ClF2N3
- Molecular Weight : 221.64 g/mol
This compound features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety that is further substituted with a difluoromethyl group.
Research indicates that compounds with similar structures often act as inhibitors of various kinases, which are critical in cell signaling pathways associated with cancer proliferation. The presence of the difluoromethyl group is believed to enhance the binding affinity to target proteins, potentially increasing the efficacy of the compound in inhibiting tumor growth .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.3 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 20.5 | Cell cycle arrest in G1 phase |
| HeLa | 18.7 | Inhibition of cell migration |
The compound's mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
In addition to its anticancer properties, this compound has been identified as a potent inhibitor of specific kinases involved in tumor progression:
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting these pathways.
Case Studies
- MDM2 Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited MDM2, leading to increased p53 activity in cancer cells. This was associated with reduced tumor growth in xenograft models .
- Trk Kinase Inhibition : In vitro assays showed that this compound reduced cell viability in neuroblastoma cells by inhibiting TrkA signaling pathways, highlighting its potential for treating neuroblastoma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
